molecular formula C8H9N3 B1358846 6-(Ethylamino)pyridine-3-carbonitrile CAS No. 1016813-34-5

6-(Ethylamino)pyridine-3-carbonitrile

Cat. No.: B1358846
CAS No.: 1016813-34-5
M. Wt: 147.18 g/mol
InChI Key: MVJDUNKELBBNKM-UHFFFAOYSA-N
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Description

6-(Ethylamino)pyridine-3-carbonitrile is a chemical compound with the molecular formula C8H9N3. It is also known by its IUPAC name, 6-(ethylamino)nicotinonitrile. This compound is characterized by the presence of an ethylamino group attached to the pyridine ring at the 6th position and a nitrile group at the 3rd position. It is commonly used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

The primary target of 6-(Ethylamino)pyridine-3-carbonitrile is glycogen synthase kinase 3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and cell differentiation .

Mode of Action

This compound inhibits the activity of GSK-3 It’s known that the inhibition of gsk-3 can lead to various changes in cellular processes .

Biochemical Pathways

The inhibition of GSK-3 by this compound affects several biochemical pathways. For instance, it can influence the Wnt signaling pathway , which is involved in cell proliferation and differentiation . Additionally, it can impact metabolic pathways, given GSK-3’s role in glucose metabolism .

Pharmacokinetics

Its molecular weight of147.18 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The inhibition of GSK-3 by this compound has been shown to reduce blood pressure and inhibit the growth of certain types of cancer cells . It also has antimicrobial activities against a number of bacterial species such as Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances in the environment . .

Biochemical Analysis

Biochemical Properties

6-(Ethylamino)pyridine-3-carbonitrile plays a significant role in biochemical reactions by inhibiting the activity of glycogen synthase kinase 3 (GSK-3). This enzyme is involved in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. By inhibiting GSK-3, this compound can modulate these processes and potentially offer therapeutic benefits . Additionally, it has been shown to interact with various bacterial species, exhibiting antimicrobial activities against Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

Cellular Effects

This compound has been observed to influence various cellular processes. It can reduce blood pressure and inhibit the growth of certain types of cancer cells . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily mediated through its inhibition of GSK-3. This inhibition can lead to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis, thereby affecting overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with GSK-3, leading to the inhibition of the enzyme’s activity . This inhibition can result in the modulation of various downstream signaling pathways, affecting gene expression and cellular processes. Additionally, the compound’s antimicrobial activity is attributed to its interactions with bacterial cell membranes and proteins, disrupting their function and leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under normal storage conditions . Long-term studies have shown that its inhibitory effects on GSK-3 and antimicrobial activities can be sustained over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce blood pressure and inhibit cancer cell growth without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes such as GSK-3. The inhibition of GSK-3 by the compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, the compound’s antimicrobial activity suggests its involvement in metabolic pathways related to bacterial cell wall synthesis and protein function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, particularly in relation to its interactions with GSK-3 and bacterial cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethylamino)pyridine-3-carbonitrile typically involves the reaction of 6-chloronicotinonitrile with ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:

6-chloronicotinonitrile+ethylamineThis compound+HCl\text{6-chloronicotinonitrile} + \text{ethylamine} \rightarrow \text{this compound} + \text{HCl} 6-chloronicotinonitrile+ethylamine→this compound+HCl

The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(Ethylamino)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Ethylamino)pyridine-3-carbonitrile is utilized in a wide range of scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methylamino)pyridine-3-carbonitrile
  • 6-(Dimethylamino)pyridine-3-carbonitrile
  • 6-(Propylamino)pyridine-3-carbonitrile

Uniqueness

6-(Ethylamino)pyridine-3-carbonitrile is unique due to its specific ethylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in targeted research applications where specific interactions are required .

Properties

IUPAC Name

6-(ethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-10-8-4-3-7(5-9)6-11-8/h3-4,6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJDUNKELBBNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801286186
Record name 6-(Ethylamino)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016813-34-5
Record name 6-(Ethylamino)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016813-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Ethylamino)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801286186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(ethylamino)pyridine-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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